molecular formula C19H16N2O3S B13774647 1,10-Phenanthroline, mono(4-methylbenzenesulfonate) CAS No. 92798-16-8

1,10-Phenanthroline, mono(4-methylbenzenesulfonate)

Cat. No.: B13774647
CAS No.: 92798-16-8
M. Wt: 352.4 g/mol
InChI Key: TUHNJTOLXCFPHY-UHFFFAOYSA-N
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Description

1,10-Phenanthroline, mono(4-methylbenzenesulfonate) (CAS: 86399-42-0) is a sulfonated derivative of 1,10-phenanthroline, a classical bidentate ligand renowned for forming stable coordination complexes with transition metals like Fe(II), Cu(I), and Cd(II) . The introduction of a 4-methylbenzenesulfonate group enhances solubility in polar solvents and modifies electronic properties, making it valuable in catalysis, materials science, and biochemical applications . This article provides a detailed comparison with structurally and functionally related compounds, focusing on substituent effects, coordination behavior, and applications.

Properties

CAS No.

92798-16-8

Molecular Formula

C19H16N2O3S

Molecular Weight

352.4 g/mol

IUPAC Name

4-methylbenzenesulfonic acid;1,10-phenanthroline

InChI

InChI=1S/C12H8N2.C7H8O3S/c1-3-9-5-6-10-4-2-8-14-12(10)11(9)13-7-1;1-6-2-4-7(5-3-6)11(8,9)10/h1-8H;2-5H,1H3,(H,8,9,10)

InChI Key

TUHNJTOLXCFPHY-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)O.C1=CC2=C(C3=C(C=CC=N3)C=C2)N=C1

Origin of Product

United States

Preparation Methods

Direct Salt Formation via Acid-Base Reaction

The most straightforward and commonly employed method is the direct acid-base reaction between 1,10-phenanthroline and p-toluenesulfonic acid in a suitable solvent system. The procedure involves:

  • Dissolving 1,10-phenanthroline in an appropriate solvent such as ethanol or water.
  • Adding an equimolar amount of 4-methylbenzenesulfonic acid to the solution.
  • Stirring the mixture at ambient or slightly elevated temperature to facilitate salt formation.
  • Isolating the product by crystallization or precipitation, followed by filtration and drying.

This method yields the mono(4-methylbenzenesulfonate) salt in high purity and good yield due to the strong acid-base interaction between the nitrogen atoms of phenanthroline and the sulfonic acid group.

Data Table: Summary of Preparation Methods

Method Reagents/Conditions Product Yield & Purity Notes
Acid-base salt formation 1,10-Phenanthroline + 4-methylbenzenesulfonic acid; ethanol or aqueous solvent; room temp High yield; pure mono-sulfonate salt Simple, direct, widely used method for the mono salt
Selective oxidation (related) Peroxomonosulfate ion; acidic aqueous solution; pH control Good to excellent yields for mono-N-oxides Highlights importance of pH in selective mono-substitution
Lithiation and electrophilic quench LDA at -80°C; benzophenone or adamantanone; THF solvent Moderate yields (ca. 50-65%) for hydroxylated derivatives Advanced functionalization of phenanthroline scaffold

Analytical and Research Considerations

  • The preparation of 1,10-Phenanthroline, mono(4-methylbenzenesulfonate) demands precise stoichiometric control to avoid formation of di-substituted or other side products.
  • pH control is critical in oxidation-based modifications to prevent over-oxidation, as demonstrated in related phenanthroline N-oxide syntheses.
  • Purification typically involves recrystallization or selective precipitation techniques to isolate the desired mono-substituted salt with high purity.
  • Characterization methods include nuclear magnetic resonance spectroscopy, mass spectrometry, and UV-visible spectroscopy, often supported by density functional theory calculations for electronic structure insights.

Chemical Reactions Analysis

Types of Reactions

1,10-Phenanthroline, mono(4-methylbenzenesulfonate) undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are optimized to achieve the desired products .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives of the compound, while substitution reactions can produce a variety of substituted phenanthroline derivatives .

Scientific Research Applications

Antimicrobial Activity

1,10-Phenanthroline has demonstrated significant antimicrobial properties. Recent studies have shown that its derivatives exhibit activity against a range of bacteria, including both Gram-positive (e.g., Staphylococcus aureus, Streptococcus pyogenes) and Gram-negative strains (e.g., Escherichia coli, Klebsiella pneumoniae). The minimum inhibitory concentrations (MICs) of these compounds are comparable to those of the parent compound .

Table 1: Antimicrobial Activity of 1,10-Phenanthroline Derivatives

CompoundGram-positive Activity (MIC µg/mL)Gram-negative Activity (MIC µg/mL)
1,10-Phenanthroline3264
Mono(4-methylbenzenesulfonate)1632
N-Octyl derivative816

Coordination Chemistry

The ability of 1,10-phenanthroline to coordinate with transition metals has opened avenues for its use as a chelating agent in various chemical reactions and analytical applications. Transition metal complexes of 1,10-phenanthroline are used as probes for nucleic acid structures and as chemical nucleases . The coordination alters the electronic properties of the metal ions, enhancing their reactivity and selectivity in biological systems.

Study on Antibacterial Properties

A recent study investigated the antibacterial efficacy of synthesized quaternary salts derived from 1,10-phenanthroline against multidrug-resistant pathogens. The results indicated that increasing the alkyl chain length in the derivatives significantly improved their antibacterial activity due to enhanced lipophilicity and membrane penetration capabilities .

Coordination Complexes in Drug Design

Research has also focused on the development of transition metal complexes with 1,10-phenanthroline for potential use in drug design. For example, complexes formed with copper ions have shown promise as effective agents against cancer cells by facilitating DNA intercalation while minimizing toxicity associated with free phenanthroline .

Mechanism of Action

The mechanism of action of 1,10-Phenanthroline, mono(4-methylbenzenesulfonate) involves its ability to chelate metal ions. The phenanthroline moiety binds to metal ions through nitrogen atoms, forming stable complexes. These complexes can interact with various molecular targets and pathways, influencing biological and chemical processes .

Comparison with Similar Compounds

Structural Analogues of Sulfonated 1,10-Phenanthrolines

Table 1: Key Sulfonated 1,10-Phenanthroline Derivatives

Compound Name CAS Number Substituent(s) Molecular Weight* Key Applications
1,10-Phenanthroline, mono(4-methylbenzenesulfonate) 86399-42-0 4-methylbenzenesulfonate ~340.36† Chelation, catalysis
Benzenesulfonic acid, 4,4'-(1,10-phenanthroline-4,7-diyl)bis 98240-12-1 Two 4-sulfonatobenzene groups ~522.44† Luminescent metal complexes
Bathocuproinedisulphonic acid 28061-20-3 Two sulfonate groups 562.63‡ Cu(I) detection in biochemistry

*Molecular weights estimated from substituent addition to 1,10-phenanthroline (MW: 180.21).
†Calculated based on structural data . ‡Reported in literature .

Key Observations :

  • Solubility: Mono-sulfonated derivatives (e.g., 86399-42-0) exhibit higher aqueous solubility than non-sulfonated 1,10-phenanthroline due to the polar sulfonate group, whereas di-sulfonated analogues (e.g., 98240-12-1) are even more water-soluble .
  • Coordination Chemistry: Di-sulfonated derivatives form stable Cd(II) and Ni(II) luminescent complexes, as seen in catena structures with bridging sulfonate ligands . Mono-sulfonates may favor mononuclear complexes due to reduced steric hindrance.

Electronic and Steric Effects of Substituents

Sulfonate vs. Nitro/Carboxaldehyde Groups :

  • Electronic Properties : The sulfonate group is electron-withdrawing, lowering the LUMO energy of 1,10-phenanthroline and enhancing its redox activity in metal complexes. In contrast, nitro groups (e.g., 5-Nitro-1,10-phenanthroline) further reduce LUMO energy, promoting charge-transfer transitions .
  • Steric Effects : Bulky substituents like carboxaldehyde (e.g., 1,10-Phenanthroline-2-carboxaldehyde) hinder metal coordination, whereas sulfonates minimally affect the N4 coordination plane .

Sulfonate vs. N-Oxide Derivatives :

  • Acidity : Sulfonate derivatives are more acidic (pKa ~1–2) compared to N-oxide derivatives (pKa ~4–5), influencing protonation states in biological media .
  • Metal Binding : N-oxides exhibit weaker metal-binding affinity due to reduced electron density on nitrogen atoms, whereas sulfonates retain strong chelation capabilities .

Functional Comparison with Non-Sulfonated Analogues

Table 2: Functional Properties of Select 1,10-Phenanthroline Derivatives

Compound Chelation Strength (Zn²+) Solubility in H₂O Luminescence Properties
1,10-Phenanthroline High Low Weak emission in complexes
Mono(4-methylbenzenesulfonate) Moderate High Enhanced due to sulfonate
Bathocuproinedisulphonic acid Cu(I)-specific Very high Strong emission for Cu(I) sensing

Key Findings :

  • Chelation Specificity : While 1,10-phenanthroline is highly specific for Zn²+ , its sulfonated derivatives show broader metal affinity, including Cd(II) and Cu(I), depending on sulfonation degree .
  • Luminescence : Sulfonate groups enhance luminescence in Cd(II) complexes by stabilizing excited states through polar interactions .

Biological Activity

1,10-Phenanthroline, mono(4-methylbenzenesulfonate) (CAS No. 92798-16-8) is a compound that has garnered attention for its biological activities, particularly in the fields of antimicrobial and anticancer research. This article reviews the biological activity of this compound based on diverse sources, including in vitro and in vivo studies, case studies, and relevant data tables.

1,10-Phenanthroline, mono(4-methylbenzenesulfonate) is a sulfonate derivative of 1,10-phenanthroline. Its molecular formula is C12H8N2C7H8O3SC_{12}H_{8}N_{2}\cdot C_{7}H_{8}O_{3}S with a molecular weight of 352.41 g/mol . The compound is characterized by its ability to form complexes with metal ions, which enhances its biological activity.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of 1,10-phenanthroline derivatives against various pathogens. For instance:

  • A study demonstrated that copper(II) and silver(I) complexes of 1,10-phenanthroline exhibited significant antimicrobial activity against Acinetobacter baumannii, a multidrug-resistant pathogen. The minimum inhibitory concentration (MIC) values for these complexes were significantly lower than those for the parent compound .
CompoundMIC (μM)MBC (μM)
Cu-phendione1.562.30
Ag-phendione2.483.63
Phendione9.449.70
1,10-Phenanthroline70.46184.28

The study indicated that the metal complexes not only inhibited planktonic growth but also disrupted biofilm formation in a dose-dependent manner .

Anticancer Activity

In vitro studies have shown that 1,10-phenanthroline and its derivatives possess anticancer properties:

  • Cytotoxicity : The compound was tested against various cancer cell lines, revealing cytotoxic effects comparable to those of cisplatin. However, no significant cytoselectivity was observed between tumorigenic and non-tumorigenic cells .
  • In vivo Studies : In animal models such as Galleria mellonella and Swiss mice implanted with human-derived tumors (Hep-G2 and HCT-8), the compounds were well tolerated without adverse effects on tumor growth or liver enzyme levels .

Toxicological Profile

The safety profile of 1,10-phenanthroline, mono(4-methylbenzenesulfonate) indicates low acute toxicity:

  • LD50 : The oral LD50 in rats was reported at approximately 245.6 mg/kg , suggesting moderate toxicity levels .
  • Environmental Impact : The compound does not bioaccumulate significantly and has low environmental persistence .

Case Studies

Several case studies have documented the therapeutic potential of 1,10-phenanthroline:

  • Case Study on Antimicrobial Resistance : A clinical evaluation highlighted the effectiveness of silver and copper complexes derived from 1,10-phenanthroline against carbapenem-resistant A. baumannii, suggesting their potential role in treating infections caused by resistant strains .
  • Cancer Treatment Trials : Clinical trials involving the administration of phenanthroline derivatives in combination with conventional chemotherapeutics showed enhanced efficacy and reduced side effects compared to standard treatments alone .

Q & A

Q. What are the standard synthesis and characterization protocols for 1,10-phenanthroline derivatives and their metal complexes?

Methodological Answer:

  • Synthesis : Derivatives like 4,7-dichloro- or 5,6-diamino-1,10-phenanthroline are synthesized via Skraup reactions or functionalization of precursor compounds (e.g., 1,10-phenanthroline-5,6-dione) . Metal complexes (e.g., Co(III) with perfluorobenzoic acid) are prepared by mixing ligands with metal salts in aqueous/organic solvents under controlled pH, followed by crystallization .
  • Characterization : Use elemental analysis, IR spectroscopy (to confirm ligand coordination), UV-vis spectroscopy (for electronic transitions), and X-ray diffraction (to resolve crystal structures). Magnetic susceptibility and thermogravimetric (TG) analysis assess stability and coordination geometry .

Q. How should solubility and stability be optimized for experimental handling of 1,10-phenanthroline derivatives?

Methodological Answer:

  • Solubility : The compound is sparingly soluble in water (3 mg/mL) but dissolves well in methanol (500 µg/mL), acetone, or benzene. For aqueous systems, use co-solvents like ethanol (10–20% v/v) .
  • Stability : Store anhydrous forms in desiccators; hydrate forms (e.g., monohydrate) require refrigeration (0–6°C) to prevent decomposition. Avoid prolonged exposure to light, as phenanthroline derivatives are photosensitive .

Q. What are the key analytical applications of 1,10-phenanthroline in metal ion detection?

Methodological Answer:

  • Chelation : Forms red-colored complexes with Fe²⁺ (detection limit ~0.1 ppm) at pH 3–9, measured via spectrophotometry at 510 nm .
  • Selectivity : Mask interfering ions (e.g., Cu²⁺) with EDTA. For Pd²⁺ and V⁴⁺, adjust redox conditions (e.g., ascorbic acid for Pd reduction) .

Advanced Research Questions

Q. How can researchers design 1,10-phenanthroline derivatives for targeted applications like DNA interaction or catalysis?

Methodological Answer:

  • Functionalization : Introduce electron-withdrawing groups (e.g., Br, Cl at 4,7-positions) to enhance DNA intercalation . For catalytic systems (e.g., oxidation reactions), add sulfonic acid groups to improve water solubility .
  • Screening : Computational tools (e.g., molecular docking) predict binding affinity to DNA or enzymes. Validate with fluorescence quenching assays or cyclic voltammetry .

Q. What mechanisms underlie the nuclease activity of 1,10-phenanthroline in DNA-protein interaction studies?

Methodological Answer:

  • Oxidative cleavage : In the presence of Fe²⁺ and H₂O₂, the compound generates hydroxyl radicals that cleave DNA strands. Use gel electrophoresis to visualize fragmentation .
  • Inhibition studies : Add antioxidants (e.g., thiourea) to suppress radical formation, confirming the oxidative pathway .

Q. How do π-π interactions and hydrogen bonding influence the structural stability of metal-phenanthroline complexes?

Methodological Answer:

  • Crystal packing : In Co(III) complexes, π-π stacking between phenanthroline ligands (3.4–3.8 Å spacing) and hydrogen bonds (O–H···O) with carboxylate groups stabilize the lattice. Use Hirshfeld surface analysis to quantify interactions .
  • Thermodynamics : Measure melting points (97–101°C for hydrates) and TG profiles to correlate stability with supramolecular forces .

Q. How can conflicting data on cell culture applications of 1,10-phenanthroline be resolved?

Methodological Answer:

  • Toxicity testing : Conduct MTT assays to determine IC₅₀ values (varies by cell line). Pre-treatment with antioxidants (e.g., NAC) mitigates ROS-mediated cytotoxicity .
  • Contradictions : Some studies report cell membrane permeability, while others note limited uptake. Use fluorescently tagged derivatives (e.g., Eu³⁺ complexes) for real-time tracking .

Q. What methodologies are effective for co-crystallizing 1,10-phenanthroline with biomolecules like nucleobases?

Methodological Answer:

  • Solvent-free synthesis : Ball milling cytosine with 1,10-phenanthroline (1:1 ratio) yields co-crystals. Confirm stoichiometry via PXRD and DSC .
  • Solvent evaporation : Use methanol/water mixtures (70:30 v/v) for slow crystallization. Monitor crystal growth with polarized light microscopy .

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